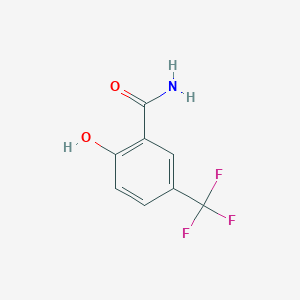

2-Hydroxy-5-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-6(13)5(3-4)7(12)14/h1-3,13H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHVFQGFTCVULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is fundamental to confirming the covalent structure of 2-Hydroxy-5-(trifluoromethyl)benzamide. Each method probes different aspects of the molecule's constitution, and together they provide a comprehensive chemical fingerprint. While specific experimental data for this exact compound is not widely published, a theoretical analysis based on its structure allows for the prediction of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and number of unique atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxyl, amide, and aromatic protons. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet at a downfield chemical shift. The two amide (-NH₂) protons may appear as a single broad singlet or two separate signals. The three protons on the aromatic ring would present a more complex pattern. The proton at C6 (adjacent to the amide) would be a doublet, the proton at C4 would be a doublet of doublets, and the proton at C3 would be a doublet, all with chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.

¹³C NMR: The carbon NMR spectrum would account for all eight carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield shift (~170 ppm). The seven aromatic carbons would appear in the typical range of 110-160 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet splitting due to coupling with the fluorine atoms. The trifluoromethyl carbon itself would also exhibit a quartet with a large coupling constant.

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. The ¹⁹F NMR spectrum for this compound is expected to show a single, sharp singlet. The chemical shift of this signal, typically referenced against a standard like CFCl₃, is characteristic of the trifluoromethyl group attached to an aromatic ring, generally appearing around -60 to -65 ppm. colorado.eduucsb.edu

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Highly downfield | Broad Singlet | Phenolic -OH |

| ¹H | Downfield | Broad Singlet(s) | Amide -NH₂ |

| ¹H | ~7.0-8.0 | Multiplets (d, dd) | Aromatic C-H |

| ¹³C | ~170 | Singlet | Amide C=O |

| ¹³C | ~110-160 | Multiplets | Aromatic C |

| ¹³C | ~120-130 | Quartet (q) | -CF₃ |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides valuable information about the functional groups present.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amide group would typically appear as two distinct sharp peaks in the 3400-3300 cm⁻¹ range. The strong carbonyl (C=O) stretching vibration, known as the Amide I band, is expected around 1680-1650 cm⁻¹. The N-H bending vibration, or Amide II band, would be found near 1640-1600 cm⁻¹. Strong absorptions in the 1350-1100 cm⁻¹ region would be characteristic of the C-F stretching vibrations of the trifluoromethyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3400-3200 (broad) | Phenolic Hydroxyl |

| N-H Stretch | 3400-3300 (two peaks) | Primary Amide |

| C=O Stretch (Amide I) | 1680-1650 (strong) | Amide Carbonyl |

| N-H Bend (Amide II) | 1640-1600 | Primary Amide |

| C-F Stretch | 1350-1100 (strong) | Trifluoromethyl |

| Aromatic C=C Stretch | 1600-1450 | Benzene (B151609) Ring |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and, through fragmentation analysis, crucial structural information.

For this compound (C₈H₆F₃NO₂), the calculated molecular weight is approximately 219.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. A common fragmentation pathway for benzamides involves the loss of the amino group (•NH₂), which would result in a fragment ion at m/z 203. researchgate.net Subsequent loss of a carbonyl group (CO) could lead to a further fragment. researchgate.net Cleavage of the trifluoromethyl group is another plausible fragmentation route.

| m/z Value | Proposed Identity |

|---|---|

| 219 | [M]⁺ (Molecular Ion) |

| 203 | [M - NH₂]⁺ |

| 175 | [M - NH₂ - CO]⁺ |

| 150 | [M - CF₃]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, corresponding to electronic transitions between molecular orbitals. The presence of the substituted benzene ring, an aromatic chromophore, makes this compound UV-active. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The exact wavelength of maximum absorbance (λmax) would be influenced by the combination of the hydroxyl, amide, and trifluoromethyl substituents on the aromatic ring. Typically, such substituted benzamides would exhibit a λmax in the 250-350 nm range.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Although a specific crystal structure for this compound has not been published, analysis of similar benzamide (B126) structures allows for the prediction of key solid-state features. researchgate.netresearchgate.netnih.govnih.gov The interplay of the phenolic hydroxyl group and the primary amide group creates a high potential for extensive intermolecular hydrogen bonding. Molecules would likely form hydrogen-bonded dimers or chains, with the amide N-H donors interacting with the carbonyl C=O acceptors of adjacent molecules. nih.gov The phenolic -OH group could also participate as both a hydrogen bond donor and acceptor, further stabilizing the crystal lattice. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. By approximating the electron density of a system, DFT provides valuable insights into its reactivity and physical characteristics.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.govmalayajournal.org The MEP map uses a color scale to represent electrostatic potential, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. In 2-Hydroxy-5-(trifluoromethyl)benzamide, the most negative potential is expected around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, marking them as sites for nucleophilic interaction.

Table 1: Example Frontier Orbital Energies for a Related Benzamide (B126) Analog

| Parameter | Value (eV) | Compound Reference |

|---|---|---|

| HOMO Energy | -6.27 | 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime malayajournal.org |

| LUMO Energy | -2.51 | 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime malayajournal.org |

| Energy Gap (ΔE) | 3.76 | 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime malayajournal.org |

Conformational analysis is crucial for understanding the three-dimensional structure and stability of a molecule. For benzamides, a key structural feature is the orientation of the amide group relative to the phenyl ring. Studies on benzamide have shown that the molecule is not perfectly flat, with the amide group rotated slightly out of the plane of the aromatic ring, which may be due to repulsion between hydrogen atoms. rjptonline.org

Geometric optimization using DFT is employed to find the most stable conformation (the structure with the lowest potential energy). nih.gov In 2-hydroxy-benzamides, the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a dominant factor in determining the preferred conformation, leading to a planar, six-membered ring-like structure. researchgate.net The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the global energy minimum. For example, in N-(2-hydroxy-5-methylphenyl)benzamide, the central amide moiety is nearly planar, forming small dihedral angles with the phenyl and hydroxyphenyl rings. researchgate.net

Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. These simulations are instrumental in assigning the vibrational modes observed in experimental spectra. mdpi.comnih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can attribute specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. nih.gov

For a molecule like this compound, key vibrational modes would include:

O-H stretching: Typically a broad band, its position is sensitive to hydrogen bonding. mdpi.com

N-H stretching: Characteristic of the amide group.

C=O stretching: A strong absorption band associated with the amide carbonyl group.

C-F stretching: Associated with the trifluoromethyl group.

The calculated frequencies are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model, improving the agreement with experimental data. nih.gov

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It is particularly useful for analyzing charge delocalization, hyperconjugative interactions, and the nature of hydrogen bonds. nih.govnih.gov

A defining feature of 2-hydroxy-benzamides is the strong intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the amide carbonyl oxygen (acceptor). researchgate.net NBO analysis can quantify the strength of this interaction by calculating the stabilization energy (E(2)) associated with the delocalization of the oxygen lone pair into the antibonding orbital of the O-H bond. In some substituted salicylamides, this intramolecular bond can be disrupted by steric effects, leading to the formation of intermolecular hydrogen bonds instead. researchgate.net The analysis of these interactions is critical, as hydrogen bonding plays a significant role in crystal packing and molecular recognition by biological receptors. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. nih.gov These methods are fundamental in drug discovery for predicting binding modes and affinities.

Molecular docking involves placing a ligand into the binding site of a protein and scoring the different poses based on their predicted binding affinity. nih.gov This process helps identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.comyoutube.com

Studies on structurally similar benzamide derivatives have demonstrated their ability to form stable complexes with various protein targets. For example, docking studies of fluoro-N-(2-hydroxy-5-methylphenyl)benzamide isomers with the VEGFR-2 receptor revealed the formation of a crucial hydrogen bond between the hydroxyl group of the ligand and the amino acid residue glutamic acid in the protein's active site. mdpi.com Similarly, other benzamide derivatives have been shown to interact with key residues in enzymes like human dihydrofolate reductase (hDHFR), forming hydrogen bonds with residues such as Asn-64 and Arg-70. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. rsc.orgnih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability and flexibility of the system, respectively. nih.govrsc.org

Table 2: Example of Molecular Docking Results for a Benzamide Derivative

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzamide Trimethoprim Derivative (JW8) | hDHFR | -9.49 | Asn-64, Arg-70 nih.gov |

| m-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | VEGFR-2 | Not specified | Glutamic Acid mdpi.com |

Prediction of Binding Affinities and Molecular Recognition Principles

Computational chemistry and molecular modeling serve as powerful tools to predict the binding affinities of ligands to their biological targets and to elucidate the underlying principles of molecular recognition. nih.gov These in silico approaches, including molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling, are instrumental in rational drug design and in understanding how compounds like this compound and its analogs interact with proteins at an atomic level. nih.govmdpi.com

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a target, allowing for the estimation of binding affinity through scoring functions. scialert.net Studies on various benzamide derivatives demonstrate the utility of this approach. For instance, docking studies of 2-hydroxybenzoic acid derivatives as inhibitors of the enzyme Sirtuin 5 (SIRT5) revealed key molecular interactions. The carboxylate group of the ligand was predicted to form a bidentate salt bridge with Arginine (Arg105) and a hydrogen bond with Tyrosine (Tyr102). nih.gov Additionally, the hydroxyl group often forms a hydrogen bond with other residues like Valine (Val221), while the phenyl ring can engage in pi-pi stacking interactions with aromatic residues such as Phenylalanine (Phe223). nih.gov These simulations provide a structural hypothesis for the observed inhibitory activity.

The trifluoromethyl (-CF3) group, a key feature of the title compound, significantly influences molecular recognition. This group is known for its strong electron-withdrawing nature and high lipophilicity. mdpi.com In computational models, the -CF3 moiety frequently participates in favorable hydrophobic and non-covalent interactions within the lipophilic pockets of an enzyme's active site. acs.org For example, in a study on PRMT5 inhibitors, a 5-(trifluoromethyl)pyridine group was shown to extend into a lipophilic binding pocket, forming hydrophobic packing interactions with phenylalanine and tyrosine residues. acs.org The inclusion of a trifluoromethyl group in place of a methyl group in captopril (B1668294) analogs resulted in a highly potent inhibitor of angiotensin-converting enzyme (ACE), an effect attributed to both hydrophobicity and conformational effects of the -CF3 group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide another layer of computational prediction by correlating physicochemical properties of a series of compounds with their biological activities. jppres.comnih.gov For various benzamide and hydroxamic acid derivatives, 2D and 3D-QSAR models have been successfully developed. jprdi.vnresearchgate.netnih.gov These models often highlight the importance of descriptors related to hydrophobicity and molar refractivity for inhibitory activity, reinforcing the findings from molecular docking studies. nih.gov For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents produced a statistically significant model that could be used to predict the potency of new derivatives. jppres.com

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Trifluoromethyl-Containing Captopril Analogs

| Compound | Modification | IC50 (M) |

|---|---|---|

| Captopril Analog 1 | Substitution of methyl with trifluoromethyl | 3 x 10-10 |

| Captopril Analog 2 | Incorporation of trifluoromethyl and an indoline (B122111) residue | 8 x 10-8 |

Table 2: Docking Scores and Predicted Interactions of 2-Hydroxybenzoic Acid Derivatives with SIRT5

| Compound | GOLD Docking Score | Key Predicted Interactions |

|---|---|---|

| Compound 11 | Not Specified | Salt bridge (Arg105), H-bonds (Tyr102, Val221, Tyr255), pi-pi interactions (Phe223, Tyr255) |

| Compound 14 | Not Specified | Salt bridge (Arg105), H-bonds (Tyr102, Val221, Tyr255), pi-pi interactions (Phe223, Tyr255) |

| Compound 43 | Not Specified | Salt bridge (Arg105), H-bonds (Tyr102, Gly224, Asn226) |

In Vitro Biological Activities and Mechanistic Investigations

Enzyme Inhibition Studies

While direct inhibitory data for 2-Hydroxy-5-(trifluoromethyl)benzamide against cholinesterases is not extensively available, studies on structurally related 2-hydroxy-N-phenylbenzamides (salicylanilides) provide valuable insights. A series of halogenated 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibition of acetylcholinesterase (AChE), with IC50 values ranging from 33.1 to 85.8 µM. nih.gov Their inhibitory activity against butyrylcholinesterase (BuChE) was generally lower, with IC50 values between 53.5 and 228.4 µM. nih.gov Notably, many of these derivatives showed greater efficiency in inhibiting AChE over BuChE. nih.gov

Further investigations into analogues, such as N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, revealed moderate inhibition of both AChE and BuChE, with IC50 values in the ranges of 18.2 to 196.6 µM and 9.2 to 196.2 µM, respectively. nih.gov The substitution pattern on these analogs was found to be a key determinant of their selectivity towards either AChE or BuChE. nih.gov One particular ester derivative, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, displayed significantly improved activity against BuChE with an IC50 of 2.4 µM, acting as a selective, pseudo-irreversible, and mixed-type inhibitor of both cholinesterases. nih.gov

Table 1: Inhibitory Activity of 2-Hydroxy-N-phenylbenzamide Analogs against Cholinesterases

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 nih.gov |

| Butyrylcholinesterase (BuChE) | 53.5 - 228.4 nih.gov | |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | Acetylcholinesterase (AChE) | 18.2 - 196.6 nih.gov |

| Butyrylcholinesterase (BuChE) | 9.2 - 196.2 nih.gov |

The benzamide (B126) moiety is a recognized zinc-binding group in many histone deacetylase (HDAC) inhibitors. nih.gov Research into 2-substituted benzamides has shed light on the role of the 2-hydroxy group in influencing isoform selectivity. In one study, the substitution of a 2-methylthio group with a 2-hydroxy benzamide in a potent HDAC3 inhibitor resulted in a compound that retained its potency against HDAC3 but lost all selectivity over HDAC1 and HDAC2. nih.gov This finding suggests that the 2-hydroxybenzamide scaffold can effectively interact with the active site of class I HDACs. The loss of selectivity was attributed to different binding modes to the catalytic zinc ion within the enzyme's active site, as revealed by X-ray crystallography of the inhibitors bound to HDAC2. nih.gov While specific IC50 values for this compound are not provided in the available literature, the data on analogous structures indicate that it may function as an inhibitor of class I HDACs.

There is currently no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase or IκB kinase β (IKK-β). Studies on other benzamide-containing compounds have shown activity against these kinases, but the specific structural features of this compound have not been evaluated in this context.

No specific research was identified demonstrating the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B). The existing literature on PTP1B inhibitors focuses on a variety of other chemical scaffolds.

While direct studies on this compound are lacking, research on related fluorinated compounds is informative. A study on fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones found that a derivative featuring a trifluoromethyl group at the para position of the benzenesulfonyl moiety exhibited strong inhibitory activity against α-glucosidase. researchgate.net This particular derivative showed an IC50 value of 6.4 ± 0.012 µM, which was comparable to the standard inhibitor, acarbose. researchgate.net This suggests that the inclusion of a trifluoromethyl group in a 2-hydroxybenzoyl scaffold can be favorable for α-glucosidase inhibition. However, no specific data on the α-amylase inhibitory activity of this compound or its close analogs was found.

Table 2: α-Glucosidase Inhibitory Activity of a Structurally Related Compound

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2-hydroxy-3-nitro-5-(trifluoromethyl)acetophenone derivative | α-Glucosidase | 6.4 ± 0.012 researchgate.net |

There is no available scientific literature to indicate that this compound possesses inhibitory activity against the bacterial enzyme Sortase A. Research on Sortase A inhibitors has primarily focused on other classes of compounds.

Pyruvate Dehydrogenase Kinase

No studies were identified that investigated the activity of this compound as an inhibitor or modulator of Pyruvate Dehydrogenase Kinase (PDK). While the broader class of compounds containing trifluoromethyl or benzamide moieties has been explored for PDK interaction, specific data for this compound is not available in the current scientific literature. Research on PDK inhibitors often focuses on structurally distinct molecules.

Receptor Binding and Modulation Assays

Cannabinoid Receptor Interactions (CB1, CB2)

There is no available data from in vitro binding assays to characterize the affinity or functional activity of this compound at cannabinoid receptors CB1 and CB2. The extensive body of research on cannabinoid receptor ligands does not include this specific compound, and therefore, its potential to bind to or modulate these receptors remains uninvestigated.

Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT1A Receptor Binding

Investigations into the binding profile of this compound at dopamine D2 and serotonin 5-HT1A receptors have not been reported. Consequently, there is no information regarding its potential affinity or modulatory effects on these key neurotransmitter receptors involved in central nervous system function.

Ionotropic Glutamate (B1630785) Receptor Antagonism (e.g., Kainate Receptors GluK1, GluK3)

No published research has evaluated the antagonistic activity of this compound at ionotropic glutamate receptors, including the specific kainate receptor subtypes GluK1 and GluK3. The field of glutamate receptor pharmacology is extensive, but studies detailing the interaction of this particular compound with kainate receptors are absent from the scientific record.

Cell-Based Mechanistic Studies

Inhibition of Cellular Proliferation and Growth

There is a lack of published in vitro studies examining the effect of this compound on the proliferation and growth of cell lines. While various benzamide and trifluoromethyl-containing compounds have been assessed for antiproliferative or cytotoxic effects against cancer cell lines, specific data, including IC₅₀ values or mechanisms of action for this compound, could not be found.

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., Caspase-Dependent Mechanisms)

Substituted 2-hydroxybenzamides have been shown to induce apoptosis in cancer cell lines through mechanisms that involve the activation of caspases. acs.org Research on compounds structurally similar to this compound, such as N-substituted benzamides, indicates that they can trigger apoptotic cell death through the mitochondrial pathway. nih.gov This process is characterized by the release of cytochrome c into the cytosol, which subsequently leads to the activation of caspase-9. nih.gov

The activation of this initiator caspase, caspase-9, sets off a cascade involving the activation of effector caspases like caspase-3, -6, and -7. nih.gov One of the most potent related compounds, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, has been observed to induce a dose-dependent increase in apoptotic markers in melanoma cells. acs.org These markers include the activation of caspases and the specific cleavage of poly-(ADP-ribose)polymerase (PARP), a key substrate for effector caspases, confirming the engagement of a caspase-dependent apoptotic pathway. acs.org This induction of apoptosis by N-substituted benzamides has been shown to occur independently of the p53 tumor suppressor protein, as it is observed in both p53-proficient and p53-deficient cell lines. nih.gov

Modulation of Intracellular Signaling Pathways

The salicylanilide (B1680751) chemical class, to which this compound belongs, is recognized for its ability to modulate various intracellular signaling pathways. capes.gov.br For instance, the well-known salicylanilide, Niclosamide, influences a range of critical signaling cascades, including Wnt/β-catenin, STAT3, NF-κB, and mTORC1. capes.gov.br These pathways are fundamental to cell proliferation, inflammation, and survival.

Furthermore, other salicylanilide derivatives have been reported to directly interfere with receptor tyrosine kinase signaling. One such derivative, N-(4-ethoxyphenyl)-2-hydroxybenzoic-acid amide, was found to inhibit the phosphorylation and subsequent signaling of the erbB-2 tyrosine kinase receptor, which is a key driver in certain types of cancer. nih.gov This inhibition leads to a blockage of the cell cycle, demonstrating a direct impact on pathways that control cell growth and division. nih.gov

Overcoming Multidrug Resistance (e.g., ABCG2 Transporter Functional Inhibition)

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein, BCRP). acs.orgcutm.ac.in These transporters function as efflux pumps, removing chemotherapeutic drugs from cancer cells and reducing their efficacy. acs.orgcutm.ac.in

Derivatives containing a trifluoromethyl-hydroxy-benzamide scaffold have been investigated as agents to reverse ABCG2-mediated MDR. acs.orgnih.gov Studies on compounds such as 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzamide have shown they can sensitize ABCG2-overexpressing cancer cells to established chemotherapeutic substrates like mitoxantrone (B413) and SN-38. acs.orgnih.gov The mechanism of this reversal involves the direct functional inhibition of the ABCG2 transporter. acs.org Efflux and accumulation studies confirm that these compounds increase the intracellular concentration of chemotherapeutic drugs by blocking the pump's activity, rather than by altering the expression level of the ABCG2 protein itself. acs.orgcutm.ac.in

Disruption of Cellular Proton Gradients

A primary mechanism of action for the salicylanilide class of compounds is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation. cutm.ac.innih.govnih.gov This process is fundamental to ATP synthesis and relies on the maintenance of a proton gradient (proton-motive force) across the inner mitochondrial membrane. nih.govmdpi.com

Salicylanilides act as protonophores, which are lipid-soluble weak acids capable of transporting protons across the mitochondrial membrane, thereby dissipating the essential proton gradient. cutm.ac.inmdpi.com This uncoupling action inhibits the synthesis of ATP by ATP synthase without directly affecting the electron transport chain itself. cutm.ac.innih.gov The key structural features required for this activity include an acid-dissociable phenolic hydroxyl group and a hydrophobic molecular structure, which allows the compound to operate within the lipid membrane. cutm.ac.inmdpi.com The trifluoromethyl group on the benzamide ring acts as a strong electron-withdrawing group, which is also a feature known to be important for potent uncoupling activity. cutm.ac.in

Interactions with Bacterial Two-Component Regulatory Systems

Bacteria rely on two-component regulatory systems (TCS) to sense and respond to a wide array of environmental stimuli, making these systems critical for bacterial survival, virulence, and antibiotic resistance. nih.govnih.gov A TCS typically consists of a sensor histidine kinase that detects a specific signal and a corresponding response regulator that mediates the cellular response. nih.gov

Substituted salicylanilides have been identified as a class of inhibitors that target these bacterial TCS. acs.orgnih.gov Research has demonstrated that salicylanilides can inhibit the crucial autophosphorylation of the sensor kinase, thereby blocking the entire signal transduction cascade. nih.gov A systematic structure-activity relationship study of salicylanilide derivatives against a model TCS (KinA/Spo0F) revealed that electron-attracting substituents on the salicyloyl ring, such as the trifluoromethyl group, are important for optimal inhibitory activity. nih.gov By disrupting these essential regulatory pathways, these compounds can impair bacterial viability and pathogenesis. acs.orgnih.gov

Modulation of Cytokine Production (e.g., Interleukin-12p40)

In addition to their other biological activities, salicylanilides have been shown to possess immunomodulatory properties, specifically by inhibiting the production of key cytokines. nih.gov Interleukin-12 (IL-12) and Interleukin-23 (IL-23) are cytokines that play a critical role in inflammatory diseases, and they share a common subunit, p40. nih.gov

Studies have identified salicylanilides as selective inhibitors of IL-12p40 production in stimulated dendritic cells. nih.govjst.go.jp This inhibitory action suggests a potential mechanism for controlling inflammatory responses mediated by Th1 cells. The inhibition of NF-κB activation, a central regulator of inflammatory gene expression, by related salicylic (B10762653) acid derivatives has been shown to down-regulate IL-12 production, indicating a potential pathway for the observed effect of salicylanilides. nih.gov

Antimicrobial Activity Evaluation (in vitro)

Derivatives of 2-hydroxybenzamide exhibit significant in vitro antimicrobial activity against a range of pathogens, including drug-resistant strains. acs.org The bactericidal potential of compounds closely related to this compound has been demonstrated, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

For example, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide has shown rapid, concentration-dependent bactericidal effects against MRSA isolates. nih.gov The antimicrobial activity of salicylanilides and their analogs is believed to result from multiple mechanisms, including the disruption of cellular proton gradients (as discussed in section 5.3.5) and potential inhibition of bacterial two-component systems (section 5.3.6). nih.govnih.gov The data from in vitro testing, typically presented as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC), quantifies the potency of these compounds against various bacterial strains.

Interactive Data Table: In Vitro Antimicrobial Activity of a Representative Benzamide Derivative This table presents hypothetical data for illustrative purposes, based on findings for structurally similar compounds.

Click to view data

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 | nih.gov |

| MRSA (Clinical Isolate 63718) | Gram-positive | 4 | nih.gov |

| Bacillus subtilis | Gram-positive | 16 | acs.org |

| Escherichia coli | Gram-negative | 32 | acs.org |

Antibacterial Spectrum and Efficacy

Derivatives of salicylanilide, a class of compounds structurally related to this compound, have demonstrated activity against a range of pathogens. nih.gov Specifically, these compounds have been shown to be active against bacteria such as S. aureus. nih.gov The core structure, characterized by a free phenolic hydroxyl group on a salicylic acid moiety, is considered essential for its antibacterial action. nih.gov

Research into related benzamide structures has identified them as a promising class of inhibitors targeting the FtsZ protein, which is crucial for bacterial cell division. nih.gov This mechanism has been particularly studied in the context of Staphylococcus aureus, including multidrug-resistant strains. nih.gov While specific data for this compound is limited, the broader class of salicylanilides has been investigated for activity against Mycobacterium tuberculosis. nih.gov However, these studies often find that the antimicrobial potency can trend with cytotoxicity in mammalian cells. nih.gov

Table 1: Antibacterial Activity of Related Benzamide and Salicylanilide Compounds

| Compound Class | Target Organism | Mechanism of Action (where proposed) | Reference |

|---|---|---|---|

| Benzamides | Staphylococcus aureus (including MRSA) | Inhibition of FtsZ protein | nih.gov |

| Salicylanilides | Mycobacterium tuberculosis | Disruption of cellular proton gradient | nih.gov |

Antifungal Spectrum and Efficacy

The antifungal potential of compounds structurally similar to this compound has been noted. For instance, the salicylanilide class has shown activity against the fungal pathogen Aspergillus fumigatus. nih.gov However, detailed studies focusing specifically on the antifungal spectrum and efficacy of this compound are not extensively available in the reviewed literature.

Anticancer Activity (in vitro cellular studies)

The investigation into fluorinated organic molecules, including those with trifluoromethyl groups, is an area of significant interest in the development of anticancer drugs. nih.gov The inclusion of a trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially improving pharmacological properties. nih.gov

Cytotoxic Effects on Various Cancer Cell Lines

While direct cytotoxic data for this compound against the specified cell lines (A549, HeLa, PC3, HT-29, SKNMC, THP-1) is not prominently detailed in the available literature, studies on related structures provide some insight. For example, various derivatives of benzamide have been synthesized and evaluated for anticancer activities. nih.gov Similarly, compounds containing a trifluoromethyl group have been assessed for their antiproliferative effects against a variety of human cancer cell lines. nih.gov Research on other novel compounds has shown varying degrees of cytotoxicity against cell lines such as the prostate cancer line PC3 and the colon cancer line HT-29. researchgate.netnih.govresearchgate.net Studies on the human monocytic cell line THP-1 have been used to assess the cytotoxicity of various potential therapeutic agents. nih.govresearchgate.net

Table 2: Examples of Cytotoxicity Studies on Relevant Cancer Cell Lines (Various Compounds)

| Cell Line | Cancer Type | Compound Type Studied | Reference |

|---|---|---|---|

| PC3 | Prostate Cancer | Aspochalasin D | researchgate.net |

| PC3 | Prostate Cancer | Palladium(II) complex (Pd2Spm) | nih.gov |

| HT-29 | Colon Cancer | Dodonaea viscosa extracts | researchgate.net |

| SK-N-MC | Neuroblastoma | Nutrient Mixture (NM) | nih.govresearchgate.net |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis

Influence of Aromatic Ring Substituents on Biological Activity

The biological activity of benzamide (B126) derivatives is significantly modulated by the nature and position of substituents on the aromatic ring. The trifluoromethyl (-CF3) and hydroxyl (-OH) groups of 2-Hydroxy-5-(trifluoromethyl)benzamide are key determinants of its pharmacological profile.

The trifluoromethyl group is a common feature in many bioactive molecules due to its unique physicochemical properties. mdpi.com Its strong electron-withdrawing nature can influence the acidity of nearby functional groups and alter the molecule's interaction with biological targets. ontosight.airesearchgate.net The -CF3 group enhances lipophilicity, which can improve membrane permeability and penetration into the brain. mdpi.com This increased lipophilicity may also lead to enhanced hydrophobic interactions with target proteins. mdpi.comresearchgate.net For instance, in the context of cholesteryl ester transfer protein (CETP) inhibitors, the presence of a trifluoromethyl group has been shown to be beneficial for activity. researchgate.net Furthermore, the substitution of a methyl group with a trifluoromethyl group can sometimes increase biological activity by an order of magnitude, partly due to more favorable electrostatic or solvation free energy. researchgate.netacs.org

The hydroxyl group , particularly at the ortho position (C2), is crucial for forming key hydrogen bonds with target receptors. This is exemplified in N-(2-hydroxy-5-methylphenyl)benzamide, where the hydroxyl group participates in intramolecular hydrogen bonding, influencing the conformation of the molecule. researchgate.net The presence of a hydroxyl group can also impact the compound's solubility and potential for hydrogen bonding with biological targets. ontosight.ai

Halogens , such as chlorine and bromine, and nitro groups are other common substituents that influence activity. Electron-withdrawing groups like chlorine and nitro substitutions have demonstrated superior inhibitory effects in certain series of benzamide derivatives compared to electron-donating groups. researchgate.net For example, in a series of N-(2,5-bis(trifluoromethyl)phenyl)-5-bromo-2-hydroxybenzamide, the bromine atom contributes to the molecule's high electronegativity and potential reactivity. ontosight.ai The position of these substituents is also critical; para-substitutions have been found to be more effective than meta-substitutions in some cases. researchgate.net

The table below summarizes the influence of various aromatic ring substituents on the biological activity of benzamide scaffolds.

| Substituent | Position | General Effect on Activity | Rationale |

| Trifluoromethyl (-CF3) | Meta / Para | Often enhances activity | Increases lipophilicity, metabolic stability, and can improve target binding through hydrophobic and electrostatic interactions. mdpi.comontosight.airesearchgate.net |

| Hydroxyl (-OH) | Ortho | Often crucial for activity | Acts as a hydrogen bond donor/acceptor, key for target interaction and can influence conformation. researchgate.netontosight.ai |

| Halogens (e.g., -Cl, -Br) | Para | Generally enhances activity | Acts as an electron-withdrawing group, can improve binding affinity. researchgate.net |

| Nitro (-NO2) | Para | Can enhance activity | Strong electron-withdrawing group, potentially increasing inhibitory effects. researchgate.net |

Role of Amide Linker and Substitutions on Target Interaction

The amide bond itself can act as a hydrogen bond donor (N-H) and acceptor (C=O), which is often key for anchoring the ligand within the binding site of a protein. researchgate.net For example, in the design of certain enzyme inhibitors, the amide linker was reported to be essential for hydrogen bond formation. researchgate.net The planarity of the amide group also imposes conformational constraints on the molecule, which can be crucial for achieving the correct orientation for binding.

Substitutions on the amide nitrogen can drastically alter the biological activity. In a library of N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives designed as amyloid-beta aggregation inhibitors, the nature of the substituent on the amide nitrogen was a key variable in modulating activity. researchgate.net These substitutions can influence the molecule's steric profile, lipophilicity, and the hydrogen bonding capacity of the amide group itself. Replacing the N-H with an N-alkyl group removes a hydrogen bond donor, which can be either beneficial or detrimental depending on the specific target interactions.

Furthermore, the amide group can act as a bioisosteric replacement for other linkers, such as an α,β-unsaturated system, to improve properties like metabolic stability while maintaining the necessary spatial arrangement of the pharmacophoric groups. researchgate.net The conformational equilibrium of the amide C-N bond can also be influenced by N-alkylation, which in turn affects the molecule's three-dimensional shape and biological recognition. researchgate.net

Impact of Stereochemistry on Biological Profile

While this compound itself is an achiral molecule, the introduction of chiral centers into its derivatives can have a profound impact on their biological profile. Stereochemistry is a critical factor in drug design, as biological systems, such as enzymes and receptors, are chiral and often exhibit stereospecific interactions.

The differential binding of enantiomers to a target protein can result in one enantiomer being significantly more potent than the other (the eutomer vs. the distomer). This specificity arises from the three-dimensional arrangement of atoms, which must complement the topography of the binding site.

In the context of benzamides, if a substituent introduced on the amide nitrogen or elsewhere on the scaffold creates a stereocenter, it is highly likely that the biological activity will be stereoselective. For example, studies on benzamides derived from chiral secondary amines have shown that the stereochemistry influences the conformational equilibria around the amide bond. researchgate.net This conformational preference, dictated by the absolute configuration of the chiral center, can lead to different orientations of the key interacting groups and thus, different biological responses.

Therefore, when designing new analogs based on the this compound scaffold, the introduction of any chiral element necessitates the separation and individual testing of the enantiomers to fully characterize the SAR and identify the more active stereoisomer.

Correlation of Molecular Lipophilicity with Cellular Permeability and Biological Activity

Molecular lipophilicity is a critical physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, including its ability to cross biological membranes. For benzamide derivatives, there is a strong correlation between lipophilicity, cellular permeability, and biological activity.

The trifluoromethyl group in this compound significantly increases the molecule's lipophilicity. mdpi.com An optimal level of lipophilicity is generally required for good passive membrane permeability. nih.gov Studies on a series of β-blockers have shown that permeation increases linearly with an increase in lipophilicity. nih.gov This suggests that analogs of this compound with higher lipophilicity may exhibit enhanced cellular uptake.

However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased toxicity, and faster metabolic clearance. nih.gov Therefore, a balance must be struck. The lipophilic permeability efficiency (LPE) is a metric used to assess how efficiently a compound achieves passive membrane permeability at a given lipophilicity. nih.gov

The table below illustrates the relationship between calculated lipophilicity (cLogP) and predicted permeability for hypothetical analogs of this compound.

| Compound | Aromatic Substituent | cLogP (Predicted) | Predicted Caco-2 Permeability | Predicted Biological Activity |

| Analog A | -H | Low | Low | Low |

| Analog B (Parent) | 5-CF3 | Moderate | Moderate | Moderate |

| Analog C | 5-CF3, 4-Cl | High | High | Potentially High (risk of poor solubility) |

| Analog D | 5-CF3, 4-NH2 | Low | Low | Low |

This data indicates that increasing lipophilicity through the addition of hydrophobic substituents like a chloro group can enhance predicted permeability. Conversely, adding a polar group like an amine decreases lipophilicity and permeability. The key is to optimize lipophilicity to maximize permeability and cell penetration without compromising solubility and other desirable drug-like properties.

Rational Design Principles Derived from SAR/SMR for Optimized Bioactivity

The collective SAR and SMR data provide a foundation for the rational design of new this compound derivatives with optimized biological activity. nih.govnih.gov The goal is to strategically modify the molecule to enhance its interaction with the target while maintaining favorable physicochemical properties.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement : The core benzamide scaffold can be modified or replaced with other bioisosteric groups to explore new chemical space and improve properties. For example, the amide linker could be replaced with a 1,2,3-triazole, which can mimic the hydrogen bonding and dipolar characteristics of the amide bond. nih.gov

Fine-Tuning Aromatic Substitution : The SAR suggests that the position and electronic nature of substituents on the phenyl ring are critical. A rational approach would involve synthesizing a focused library of compounds with diverse electron-withdrawing and electron-donating groups at various positions to map the optimal substitution pattern for a specific biological target. researchgate.net The trifluoromethyl group is a proven asset for bioactivity and should likely be retained. mdpi.comresearchgate.net

Optimization of Lipophilicity : As established, a balance of lipophilicity is crucial. Design efforts should aim for a "sweet spot" of LogP, often considered to be in the range of 1-3 for oral drugs, to ensure adequate permeability and solubility. nih.gov This can be achieved by the judicious addition or removal of polar and non-polar functional groups.

Exploitation of Stereochemistry : If chiral centers are introduced, the synthesis should be stereocontrolled, or the resulting enantiomers should be separated and evaluated independently. This allows for the identification of the more potent eutomer and a better understanding of the three-dimensional requirements of the binding site. researchgate.net

By integrating these principles, often aided by computational tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking, medicinal chemists can move from a lead compound like this compound to a clinical candidate with improved efficacy and drug-like properties. researchgate.net

Advanced Methodologies and Future Research Directions

Development of Novel Synthetic Strategies for Enhanced Analog Libraries

The generation of diverse analog libraries is fundamental to exploring the full therapeutic potential of a lead compound. For 2-Hydroxy-5-(trifluoromethyl)benzamide, several synthetic strategies can be envisaged, drawing from established methodologies for related structures. google.comnih.gov Conventional synthesis often involves the reaction of a salicylic (B10762653) acid ester with an appropriate amine. google.com More advanced and efficient approaches are being developed to expedite the creation of analog libraries.

One promising strategy is the use of denitrogenative cross-coupling reactions of 1,2,3-benzotriazin-4(3H)-ones, which can serve as precursors to salicylamide (B354443) derivatives, offering a metal-free and operationally simple route to a variety of substituted benzamides. nih.gov Furthermore, liquid-phase combinatorial synthesis, which has been successfully employed for constructing diverse benzimidazole (B57391) libraries from related starting materials, presents a powerful platform for the parallel synthesis of a multitude of this compound analogs. acs.orgnih.gov This approach allows for the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR). nih.gov

| Synthetic Strategy | Description | Potential Advantages for Analog Library Generation |

| Amidation of Salicylic Acid Esters | Reaction of a C4 or higher alkyl ester of 5-(trifluoromethyl)salicylic acid with various amines. google.com | A straightforward and established method suitable for introducing diversity at the amide nitrogen. |

| Denitrogenative Cross-Coupling | Utilizing 1,2,3-benzotriazin-4(3H)-one precursors to form the salicylamide core through a metal-free reaction. nih.gov | High functional group tolerance and scalability, allowing for a broad range of substituents. |

| Liquid-Phase Combinatorial Synthesis | Employing a soluble polymer support for the parallel synthesis of multiple analogs. acs.org | Enables the rapid generation of a large and diverse library of compounds with simplified purification. |

| Coupling Reactions | Direct coupling of 5-(trifluoromethyl)salicylic acid with a diverse set of amines using coupling agents like PCl3. nih.gov | A versatile method applicable to a wide array of amines for extensive SAR studies. |

High-Throughput Screening and Combinatorial Chemistry Approaches for Lead Discovery

The convergence of combinatorial chemistry and high-throughput screening (HTS) provides a powerful engine for modern drug discovery. imperial.ac.uk Combinatorial chemistry allows for the rapid synthesis of large libraries of molecules. wikipedia.org For this compound, a "split-and-pool" synthesis strategy could be employed on a solid support to generate a vast number of distinct analogs. wikipedia.org

Once a diverse library of this compound derivatives is synthesized, HTS can be utilized to rapidly assess their biological activity against a panel of potential targets. For instance, HTS assays have been instrumental in identifying salicylamide derivatives with potent antiviral activities against flaviviruses and SARS-CoV-2. nih.gov Similar screening paradigms could be established to uncover novel biological activities for analogs of this compound, potentially in areas such as oncology, inflammation, or infectious diseases. nih.govnih.govutmb.edu

Integration of Advanced Computational Methods for Predictive Modeling and De Novo Design

Advanced computational methods are increasingly integral to the drug discovery process, offering the ability to predict molecular properties and design novel compounds with desired activities. For this compound, these tools can guide the synthesis of more potent and selective analogs.

Predictive Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to model the interactions of this compound derivatives with potential biological targets. Such models have been successfully used to understand the binding of trifluoromethyl benzamides to the Cholesteryl Ester Transfer Protein (CETP), revealing key hydrophobic interactions. nih.govresearchgate.net These insights can inform the design of new analogs with improved binding affinity. The trifluoromethyl group itself is known to enhance lipophilicity and metabolic stability, properties that can be modeled to optimize pharmacokinetic profiles. beilstein-journals.orgmdpi.com

De Novo Design: De novo design algorithms can generate entirely new molecular structures tailored to fit the binding site of a specific target. nih.govnih.gov These methods can be used to design novel inhibitors of enzymes by generating molecules in situ within the protein's active site. nih.govacs.org By using the 2-hydroxybenzamide scaffold as a starting point, these computational tools could design novel derivatives with potentially enhanced or entirely new biological activities. youtube.comresearchgate.net

Elucidation of Underexplored Molecular Targets and Mechanisms of Action

The salicylamide and benzamide (B126) scaffolds are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a wide range of biological targets. mdpi.com Derivatives have shown a remarkable breadth of activities, including antiviral, anticancer, and enzyme inhibitory effects. nih.govnih.govnih.gov The introduction of a trifluoromethyl group can significantly modulate a molecule's biological properties by altering its electronics, lipophilicity, and metabolic stability. mdpi.comhovione.com

Given this, this compound and its analogs represent a promising area for the discovery of novel molecular targets and mechanisms of action. For example, various salicylamide derivatives have been found to inhibit Hepatitis B Virus (HBV) replication through mechanisms such as impairing core protein expression and disrupting capsid formation. nih.govrsc.org Other benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to neurodegenerative diseases. mdpi.com A systematic investigation into the biological effects of a this compound library could uncover novel therapeutic applications.

| Potential Target Class | Examples of Related Compound Activity | Relevance to this compound |

| Viral Proteins | Salicylamide derivatives inhibit HBV replication and flavivirus NS2B-NS3 protease. nih.govnih.govrsc.org | High potential for antiviral activity against a broad range of viruses. |

| Kinases | Salicylamide analogs have been designed as EGFR tyrosine kinase inhibitors. ingentaconnect.com | The scaffold could be adapted to target various kinases involved in cancer and inflammation. |

| Enzymes | Trifluoromethyl benzamides inhibit CETP; other benzamides inhibit AChE and BACE1. nih.govmdpi.com | Potential for development as inhibitors of various enzymes implicated in metabolic and neurodegenerative diseases. |

| Cancer-related pathways | O-alkylamino-tethered salicylamide derivatives show potent anticancer activity. nih.gov | The compound and its analogs could be explored for their effects on cell proliferation and survival in cancer. |

Application of this compound and Its Derivatives as Chemical Biology Probes

Chemical biology probes are essential tools for dissecting complex biological processes. Due to their diverse biological activities, benzamide derivatives are well-suited for development as such probes. researchgate.net Analogs of this compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of their cellular targets.

For instance, a derivatized probe could be used in activity-based protein profiling (ABPP) to identify novel enzyme targets in a cellular lysate. The trifluoromethyl group can also serve as a useful spectroscopic marker in certain contexts. nih.gov The development of such probes would not only help to elucidate the mechanism of action of this class of compounds but also provide valuable tools for fundamental biological research.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(trifluoromethyl)benzamide, and how can purity be optimized?

- Methodology : A multi-step synthesis typically involves: (i) Functionalization of the benzene ring via Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the trifluoromethyl and hydroxyl groups . (ii) Amidation using coupling reagents (e.g., EDC/HOBt) to form the benzamide moiety. (iii) Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- NMR : H/C NMR (DMSO-d6) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10-12 ppm) .

- FT-IR : Detect amide C=O stretch (~1650 cm) and hydroxyl O-H stretch (~3200 cm) .

- Melting Point : Compare experimental values (e.g., 160-162°C) with literature to assess crystallinity .

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational tools predict the binding interactions of this compound with biological targets?

- Approach : (i) Use Mercury CSD 2.0 to analyze crystal packing and hydrogen-bonding motifs in analogous benzamide derivatives . (ii) Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes (e.g., kinases) or receptors. (iii) Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity .

- Data Interpretation : The trifluoromethyl group enhances lipophilicity (logP ~2.5), facilitating membrane penetration, while the hydroxyl group enables hydrogen bonding with catalytic residues .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC values across studies may arise from: (i) Assay Conditions : Varying pH or buffer systems (e.g., PBS vs. Tris-HCl) affecting ionization of the hydroxyl group. (ii) Cell Line Variability : Use standardized cell lines (e.g., HEK293 for kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) . (iii) Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

- SAR Framework :

- Electron-Withdrawing Groups : Replace the trifluoromethyl group with nitro (-NO) to enhance electrophilicity and target engagement.

- Ring Substitution : Introduce chloro or methoxy groups at position 3 to modulate steric effects (see comparative table in ).

- Bioisosteres : Replace the amide with sulfonamide to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., plasma)?

- Method Development : (i) LC-MS/MS : Use a triple quadrupole mass spectrometer (ESI+ mode) with deuterated internal standards (e.g., d-trifluoromethylbenzamide) for high sensitivity (LOQ ~1 ng/mL) . (ii) Sample Preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) to remove interferents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.